molecular formula C26H30F2N2O2 B2885630 4-(4-BUTYLCYCLOHEXANECARBONYL)-7-FLUORO-5-(4-FLUOROPHENYL)-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE CAS No. 958717-29-8

4-(4-BUTYLCYCLOHEXANECARBONYL)-7-FLUORO-5-(4-FLUOROPHENYL)-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE

Cat. No.: B2885630
CAS No.: 958717-29-8
M. Wt: 440.535
InChI Key: NAEPYRHHQRJPOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-BUTYLCYCLOHEXANECARBONYL)-7-FLUORO-5-(4-FLUOROPHENYL)-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the benzodiazepine family, which is widely studied for its pharmacological activities.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Reduction: The addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: The replacement of one functional group with another. Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation.

Scientific Research Applications

4-(4-BUTYLCYCLOHEXANECARBONYL)-7-FLUORO-5-(4-FLUOROPHENYL)-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The pathways involved may include modulation of neurotransmitter activity or inhibition of specific enzymes. Detailed studies are required to fully elucidate the exact mechanism by which this compound exerts its effects .

Comparison with Similar Compounds

Similar compounds to 4-(4-BUTYLCYCLOHEXANECARBONYL)-7-FLUORO-5-(4-FLUOROPHENYL)-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE include other benzodiazepines and fluorinated derivatives. These compounds share structural similarities but may differ in their pharmacological activities and applications.

Properties

IUPAC Name

4-(4-butylcyclohexanecarbonyl)-7-fluoro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30F2N2O2/c1-2-3-4-17-5-7-19(8-6-17)26(32)30-16-24(31)29-23-14-13-21(28)15-22(23)25(30)18-9-11-20(27)12-10-18/h9-15,17,19,25H,2-8,16H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEPYRHHQRJPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)N2CC(=O)NC3=C(C2C4=CC=C(C=C4)F)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40977863
Record name (4-Butylcyclohexyl)[7-fluoro-5-(4-fluorophenyl)-2-hydroxy-3,5-dihydro-4H-1,4-benzodiazepin-4-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40977863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6230-93-9
Record name (4-Butylcyclohexyl)[7-fluoro-5-(4-fluorophenyl)-2-hydroxy-3,5-dihydro-4H-1,4-benzodiazepin-4-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40977863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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